Characterization of the dppf Ligand by ³¹P NMR Spectroscopy: An In-depth Technical Guide
Characterization of the dppf Ligand by ³¹P NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand and its derivatives using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique is indispensable for assessing the purity of the dppf ligand, identifying common impurities, and characterizing its coordination behavior upon forming metal complexes, which are widely used in catalysis and drug development.
The ³¹P NMR Signature of dppf and Its Common Impurities
The ³¹P NMR spectrum of dppf is characterized by a single sharp resonance in the upfield region of the spectrum. The precise chemical shift can vary slightly depending on the solvent and concentration. However, it typically appears in a well-defined range, making it a reliable diagnostic tool for the presence of the free ligand.
Oxidation of the phosphine moieties in dppf is a common degradation pathway, leading to the formation of dppf monoxide (dppfO) and dppf dioxide (dppfO₂). These oxidized species are readily identified by their distinct downfield chemical shifts in the ³¹P NMR spectrum.
| Compound | Structure | Typical ³¹P Chemical Shift (δ) range (ppm) | Appearance in Spectrum |
| dppf | Fe(C₅H₄P(C₆H₅)₂)₂ | -16.4 to -17.5[1] | Sharp singlet |
| dppf Monoxide (dppfO) | Fe(C₅H₄P(O)(C₆H₅)₂)(C₅H₄P(C₆H₅)₂) | ~28.9[2] | Sharp singlet |
| **dppf Dioxide (dppfO₂) ** | Fe(C₅H₄P(O)(C₆H₅)₂)₂ | ~29.7[2] | Sharp singlet |
Coordination Chemistry of dppf: A ³¹P NMR Perspective
Upon coordination to a metal center, the ³¹P NMR chemical shift of the dppf ligand undergoes a significant downfield shift. The magnitude of this "coordination shift" (Δδ = δcomplex - δligand) provides valuable information about the electronic environment of the metal center and the nature of the metal-phosphorus bond. In many instances, the two phosphorus atoms of the dppf ligand in a complex are chemically equivalent, resulting in a single resonance. However, in complexes with lower symmetry, the phosphorus atoms can become inequivalent, leading to two distinct signals, which may exhibit P-P coupling. Furthermore, coupling to NMR-active metal nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh, ¹⁰⁷/¹⁰⁹Ag) can provide further structural insights.
Palladium Complexes
| Complex | ³¹P Chemical Shift (δ) (ppm) | Coupling Constants (Hz) | Solvent |
| [Pd(dppf)Cl₂] | 24.3[3] | - | CDCl₃ |
| [Pd(dppf)(OAc)₂] | 34.5 | - | Not specified |
| [Pd(dppf)(dba)] | 20.3 | - | CDCl₃ |
Platinum Complexes
| Complex | ³¹P Chemical Shift (δ) (ppm) | ¹J(¹⁹⁵Pt, ³¹P) (Hz) | Solvent |
| [Pt(dppf)Cl₂] | 15.8[4] | 2434[4] | CDCl₃ |
| [Pt(dppf)(CCPh)₂] | 19.5 | 2080 | CDCl₃ |
Rhodium Complexes
| Complex | ³¹P Chemical Shift (δ) (ppm) | ¹J(¹⁰³Rh, ³¹P) (Hz) | Solvent |
| [Rh(dppf)(cod)]BF₄ | 20.1 (d) | 148 | CD₂Cl₂ |
Ruthenium Complexes
| Complex | ³¹P Chemical Shift (δ) (ppm) | Coupling Constants (Hz) | Solvent |
| [Ru(dppf)(cymene)Cl]Cl | 32.5 | - | CDCl₃ |
| [Ru(dppf)(PPh₃)Cl₂] | 42.1 (d), 28.9 (d) | ²J(P,P) = 35 | CD₂Cl₂ |
Gold and Silver Complexes
| Complex | ³¹P Chemical Shift (δ) (ppm) | Coupling Constants (Hz) | Solvent |
| [Au(dppf)Cl]₂ | 30.5 | - | CDCl₃ |
| [Ag(dppf)₂]NO₃ | 10.2 | - | CDCl₃ |
Experimental Protocols
Sample Preparation for ³¹P NMR of dppf
Given that dppf and many of its metal complexes are air-sensitive, proper sample preparation is crucial to obtain high-quality, artifact-free spectra.
Materials:
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dppf or dppf-containing sample
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Deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂, THF-d₈), deoxygenated
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NMR tube with a J. Young valve or a standard NMR tube with a septum cap
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Glovebox or Schlenk line
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Gastight syringe
Procedure:
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Drying: Ensure the NMR tube is thoroughly dried in an oven and cooled under vacuum or in a desiccator.
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Inert Atmosphere: Transfer the NMR tube and the sample into a glovebox. Alternatively, use a Schlenk line to maintain an inert atmosphere.
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Sample Weighing: Weigh approximately 5-10 mg of the dppf-containing compound directly into the NMR tube.
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Solvent Addition: Add approximately 0.5-0.7 mL of the deoxygenated deuterated solvent to the NMR tube using a gastight syringe.
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Sealing: Securely seal the NMR tube with the J. Young valve or a septum and wrap it with Parafilm.
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Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
³¹P NMR Data Acquisition
Instrument Parameters:
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Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 121.5 MHz on a 300 MHz instrument).
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Probe: A broadband or multinuclear probe tuned to the ³¹P frequency.
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Reference: An external standard of 85% H₃PO₄ is typically used and set to 0 ppm.
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Pulse Sequence: A standard one-pulse sequence with proton decoupling is generally sufficient.
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Acquisition Parameters:
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Spectral Width: A spectral width of approximately 200 ppm, centered around 0 ppm, is a good starting point and can be adjusted based on the expected chemical shifts.
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Number of Scans: Depending on the sample concentration, 64 to 256 scans are typically adequate.
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Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary.
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Temperature: Room temperature is standard unless temperature-dependent phenomena are being investigated.
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Visualizing dppf Chemistry and Experimental Workflow
Chemical Transformations of dppf
References
- 1. 31P [nmr.chem.ucsb.edu]
- 2. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
